(4E)-4-{[4-(benzyloxy)-3-methylphenyl](hydroxy)methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione
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Overview
Description
4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyloxy, methylbenzoyl, dimethylaminoethyl, fluorophenyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions.
Introduction of the methylbenzoyl group: This step involves the acylation of the intermediate compound with a methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the dimethylaminoethyl group: This is done through a nucleophilic substitution reaction using a dimethylaminoethyl halide.
Incorporation of the fluorophenyl group: This step involves a coupling reaction with a fluorophenyl boronic acid derivative using a palladium catalyst.
Formation of the pyrrol-2-one ring: The final step involves cyclization of the intermediate compound under acidic or basic conditions to form the pyrrol-2-one ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyloxy and dimethylaminoethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Coupling Reactions: The fluorophenyl group can participate in Suzuki or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (Hydrogen) with a metal catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Coupling: Palladium catalysts, boronic acids, halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-CHLOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a chlorine atom instead of a fluorine atom.
4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-METHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
The uniqueness of 4-[4-(BENZYLOXY)-3-METHYLBENZOYL]-1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C29H29FN2O4 |
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Molecular Weight |
488.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29FN2O4/c1-19-17-22(11-14-24(19)36-18-20-7-5-4-6-8-20)27(33)25-26(21-9-12-23(30)13-10-21)32(16-15-31(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+ |
InChI Key |
UOWONNOGKCGEHK-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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